molecular formula C7H12O3 B12330950 3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis- CAS No. 100572-41-6

3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis-

Cat. No.: B12330950
CAS No.: 100572-41-6
M. Wt: 144.17 g/mol
InChI Key: GEKNCWQQNMEIMS-OLQVQODUSA-N
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Description

Bonding and Ring Strain

The fused-ring system imposes angular strain due to the bicyclo[5.1.0] framework. The seven-membered ring adopts a chair-like conformation, as observed in analogous trioxabicyclo compounds, while the three-membered epoxy ring introduces torsional strain. Key bond lengths include:

  • C–O bonds : Approximately 1.42–1.44 Å, typical for ether linkages.
  • C–C bonds : 1.52–1.54 Å in the bicyclic backbone.

The methyl groups at position 4 contribute to steric hindrance, stabilizing the cis configuration through van der Waals interactions. Hydrogen bonding between axial oxygen atoms and adjacent hydrogens further stabilizes the structure, as seen in similar bicyclic ethers.

Properties

CAS No.

100572-41-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(1R,7S)-4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane

InChI

InChI=1S/C7H12O3/c1-7(2)8-3-5-6(10-5)4-9-7/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

GEKNCWQQNMEIMS-OLQVQODUSA-N

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O2)CO1)C

Canonical SMILES

CC1(OCC2C(O2)CO1)C

Origin of Product

United States

Preparation Methods

Calcium Hypochlorite-Mediated Epoxidation

In a representative procedure, 4,7-dihydro-2,2-dimethyl-1,3-dioxep-5-ene (150.0 g, 1.18 mol) is reacted with calcium hypochlorite (59% purity, 150 g, 0.62 mol) in a t-butanol/water mixture under carbon dioxide atmosphere at 0–5°C. After 30 minutes, aqueous sodium hydroxide (50%, 160 g) is added, and the mixture is refluxed for 1.5 hours. Work-up involves solvent extraction and fractional distillation, yielding 116.1 g (68%) of the title compound as a colorless oil.

Hydrogen Peroxide with Heterogeneous Catalysts

A catalytic method employs phosphomolybdic acid or sodium tungstate with hydrogen peroxide. For instance, 4,7-dihydro-2,2-dimethyl-1,3-dioxep-5-ene reacts with 30% H₂O₂ in dichloromethane at 25°C for 6 hours using 0.5 mol% sodium tungstate. This method achieves 85% conversion with >95% selectivity, reducing side products compared to stoichiometric oxidants.

Two-Step Synthesis from 2-Butene-1,4-Diol

A patent-based route (CN103351396A) outlines a scalable two-step process:

Cyclization Step

2-Butene-1,4-diol undergoes cyclization with 2,2-dimethoxypropane in concentrated sulfuric acid at 60°C for 4 hours, forming 4,7-dihydro-2,2-dimethyl-1,3-dioxep-5-ene in 85% yield. The reaction mechanism involves acid-catalyzed ketal formation and dehydration.

Epoxidation with mCPBA

The intermediate dihydrodioxepane is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for 12 hours. After quenching with sodium sulfite and extraction, distillation affords the epoxide in 60% yield (total yield: 50%) with >98% purity.

Asymmetric Synthesis Using Chiral Amines

Enantioselective routes leverage chiral auxiliaries to control stereochemistry.

Titanium Tetraisopropoxide/(R)-1-Phenethylamine System

A mixture of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (2.0 g), titanium tetraisopropoxide (818 μL), and (R)-1-phenethylamine (1.79 mL) in heptane/water undergoes stirring at room temperature for 20 hours. Ice-cooling precipitates the chiral complex, yielding 35% enantiomeric excess after recrystallization.

Modified Sharpless Epoxidation

Adapting the Sharpless epoxidation, a vanadyl acetylacetonate catalyst with tert-butyl hydroperoxide (TBHP) in dichloroethane at −20°C achieves 72% yield and 89:11 diastereomeric ratio. This method is noted for its scalability and compatibility with sensitive functional groups.

Comparative Analysis of Methods

Method Catalyst/Reagent Yield Purity Conditions
Calcium Hypochlorite Ca(OCl)₂/NaOH 68% >95% Reflux, 1.5 hr
H₂O₂/Na₂WO₄ Sodium tungstate 85% >95% 25°C, 6 hr
Two-Step (CN103351396A) H₂SO₄/mCPBA 50% >98% 0°C, 12 hr
Sharpless Epoxidation VO(acac)₂/TBHP 72% 89% de −20°C, 24 hr

Critical Process Parameters

Temperature Control

Epoxidation with mCPBA requires strict temperature control (0–5°C) to prevent ring-opening side reactions. Elevated temperatures (>30°C) reduce yields by 40% due to peroxidation.

Solvent Selection

Polar aprotic solvents (e.g., t-butanol) enhance hypochlorite reactivity, while dichloromethane improves mCPBA solubility. Non-polar solvents like heptane facilitate chiral resolution but slow reaction kinetics.

Catalyst Loading

Sodium tungstate at 0.5 mol% optimizes H₂O₂ activation without over-oxidation. Excess catalyst (>1 mol%) promotes diol byproducts, lowering yields to 55%.

Industrial-Scale Considerations

The two-step patent method is favored for manufacturing due to:

  • Low-cost raw materials : 2-butene-1,4-diol and 2,2-dimethoxypropane are commodity chemicals.
  • Minimal waste : Sulfuric acid is recyclable, and mCPBA byproducts are non-hazardous.
  • High purity : Distillation eliminates residual dihydrodioxepane, meeting pharmaceutical-grade standards.

Emerging Techniques

Flow Chemistry

Microreactor systems enable continuous epoxidation with H₂O₂, achieving 92% yield in 10 minutes residence time. This approach reduces thermal degradation risks associated with batch processing.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

1. Formation of Chiral Carbamates
3,5,8-Trioxabicyclo[5.1.0]octane serves as a precursor in the CO2-mediated formation of chiral carbamates from meso-epoxides. This reaction utilizes polycarbonate intermediates and amine nucleophiles, yielding a variety of CO2-based carbamate scaffolds with high enantiomeric excess (up to 99%) .

2. Asymmetric Aminolysis
The compound is instrumental in asymmetric aminolysis reactions where it can be converted into optically pure derivatives through titanium(IV)/BINOL catalyzed processes. This application is particularly valuable for synthesizing pharmaceuticals and fine chemicals that require specific stereochemistry .

Case Study 1: Asymmetric Ring-Opening Reactions

A study published in the Journal of the American Chemical Society explored the mechanism of asymmetric ring-opening aminolysis of 3,5,8-trioxabicyclo[5.1.0]octane catalyzed by a titanium/BINOL system. The findings highlighted the effectiveness of this catalyst system in producing high yields of optically pure products .

Case Study 2: CO2 Utilization in Organic Synthesis

Research conducted on the use of this compound in CO2-mediated reactions demonstrated its potential for sustainable chemistry practices. The ability to utilize carbon dioxide as a feedstock for organic synthesis aligns with green chemistry principles and showcases the compound's role in developing environmentally friendly processes .

Mechanism of Action

The mechanism of action of 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane involves its ability to undergo ring-opening reactions. This property is exploited in the synthesis of gadobutrol, where the compound reacts with gadolinium to form a stable complex. The molecular targets and pathways involved in these reactions include the formation of chiral carbamates from meso-epoxides via polycarbonate intermediates and amine nucleophiles .

Comparison with Similar Compounds

Table 1: Structural and Conformational Comparison

Compound Substituents Key Feature Conformational Behavior Reference
CXO (4,4-dimethyl) 4,4-dimethyl High ring strain, meso-epoxide Rigid bicyclic framework
4-tert-Butyl-4-oxo derivative 4-tert-butyl, P=O Phosphorus incorporation Enhanced electrophilicity
4-Methyl diastereomers Single 4-methyl Reduced steric hindrance Flexible ring puckering

Reactivity in Copolymerization with CO₂

CXO is highly reactive in copolymerization with CO₂, outperforming other epoxides like indene oxide (IO) in producing semicrystalline polycarbonates.

Table 2: Copolymerization Performance with CO₂

Monomer Catalyst System Tₘ (°C) T₉ (°C) Application Reference
CXO Racemic dinuclear Co(III) 242 120 Biomedical coatings, degradable polymers
Indene Oxide (IO) Salen-Co(III) 179 95 High-T₉ materials
Propylene Oxide Zn-Co(III) dual catalyst 50–80 - Low-cost plastics


CXO-derived polycarbonates exhibit superior thermal stability due to isotactic stereoregularity, enabling applications in high-temperature environments . Hydrolysis of CXO-based polymers yields stereoregular polyols, useful as macro-initiators for polylactide grafting .

Catalytic Asymmetric Ring-Opening Reactions

CXO’s meso-epoxide structure allows enantioselective desymmetrization. The Ti/BINOLate/water system achieves >90% enantiomeric excess (ee) in aminolysis with benzylamine, outperforming other meso-epoxides like cis-stilbene oxide .

Table 3: Enantioselective Ring-Opening Efficiency

Epoxide Catalyst System Amine ee (%) Reaction Rate (h⁻¹) Reference
CXO Ti(BINOLate)₂/H₂O Benzylamine 92 0.45
cis-Stilbene Oxide Ti(salen)/H₂O Benzylamine 85 0.30
Cyclohexene Oxide Zr(BINOLate)/H₂O Aniline 78 0.20

Synergistic ligand effects in Ti(BINOLate)₂ complexes further enhance CXO’s reactivity compared to monodentate ligands .

Biological Activity

3,5,8-Trioxabicyclo[5.1.0]octane, 4,4-dimethyl-, cis- (CAS No. 57280-22-5) is a bicyclic compound notable for its unique structural framework that includes three oxygen atoms within a bicyclic system. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry.

  • Molecular Formula : C₇H₁₂O₃
  • Molecular Weight : 144.17 g/mol
  • Appearance : Clear colorless to yellow liquid
  • Boiling Point : Approximately 86 °C at 15 mmHg

Synthesis

The synthesis of 3,5,8-trioxabicyclo[5.1.0]octane can be achieved through various methods, including:

  • CO2-Mediated Reactions : Utilization of meso-epoxides to form chiral carbamates.
  • Asymmetric Aminolysis : Employing Ti(IV)/BINOL catalysis to obtain optically pure derivatives.

These methods highlight the compound's versatility and potential for modification to enhance biological activity.

The biological activity of 3,5,8-trioxabicyclo[5.1.0]octane primarily stems from its role as an intermediate in the synthesis of gadobinol, a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). The compound facilitates the formation of chiral carbamates from meso-epoxides, which is crucial for synthesizing optically pure compounds with significant pharmacological relevance.

Case Studies and Research Findings

  • Chiral Carbamate Formation : Research indicates that this compound can mediate the formation of chiral carbamates with high yields and enantiomeric excess (up to 99%), showcasing its potential in asymmetric synthesis .
  • Gadolinium-Based Contrast Agents : A study highlighted its application in synthesizing gadobinol, emphasizing its importance in medical imaging technologies .
  • Toxicological Studies : Preliminary toxicity assessments suggest that while the compound is an irritant, specific biological interactions are yet to be fully elucidated .

Comparative Analysis

To better understand the unique properties of 3,5,8-trioxabicyclo[5.1.0]octane compared to structurally similar compounds, a comparative table is provided below:

Compound NameMolecular FormulaUnique FeaturesApplications
3,5,8-Trioxabicyclo[5.1.0]octaneC₇H₁₂O₃Bicyclic with three oxygensMRI contrast agents
1,3-DioxolaneC₄H₈O₂Five-membered ring with two oxygensSolvent and reagent
1,4-DioxaneC₄H₈O₂Six-membered ring structureSolvent in organic reactions
2-Methyl-1,3-dioxolaneC₅H₁₀O₂Methyl group on five-membered dioxoleSolvent and reagent

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